(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone
Descripción
Propiedades
IUPAC Name |
(2-chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2OS/c1-10-5-7-23(16(24)11-4-6-22-15(18)8-11)13-9-12(17(19,20)21)2-3-14(13)25-10/h2-4,6,8-10H,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCPHJUOBWLMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=C(S1)C=CC(=C2)C(F)(F)F)C(=O)C3=CC(=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazepine core, followed by the introduction of the pyridine and trifluoromethyl groups through various coupling reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages over existing drugs.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Below is a hypothetical comparison based on common structural and functional motifs in benzothiazepine derivatives:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Flexibility : The target compound’s chloropyridine and trifluoromethyl groups enhance steric bulk and electronegativity compared to nitro- or fluorophenyl-substituted analogs. This may influence binding affinity in receptor-ligand interactions.
Crystallographic Robustness: SHELX programs (notably SHELXL) are widely adopted for refining small-molecule structures, as seen in the target compound’s analysis . In contrast, some analogs may rely on alternative software (e.g., MoPro), which could introduce variability in bond-length or angle measurements.
Research Findings and Limitations
- Crystallographic Data : The SHELX suite’s dominance in small-molecule refinement ensures high reproducibility in structural studies of benzothiazepines. However, the absence of specific diffraction data (e.g., R-factors, bond angles) in the provided evidence limits quantitative comparisons .
- Biological Activity : Analogous compounds with nitro or fluorophenyl groups show activity in CNS disorders, suggesting the target compound may share similar pathways. Further in vitro assays are required to confirm this.
Actividad Biológica
The compound (2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone is a heterocyclic organic molecule notable for its complex structure and potential biological activities. This compound integrates various functional groups that enhance its reactivity and interactions within biological systems. Understanding its biological activity is crucial for elucidating its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 388.81 g/mol. Its structure includes a pyridine ring, a benzothiazepine core, and a trifluoromethyl group, which contribute to its unique properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.81 g/mol |
| IUPAC Name | (2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone |
| InChI | InChI=1S/C17H14ClF3N2OS/c1-10-5-7... |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors involved in various disease processes. The structural features allow for high-affinity binding to these targets, which can modulate their activity and lead to therapeutic effects.
Potential Targets:
- Enzymes : May inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Could act as antagonists or agonists at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that (2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone exhibits a range of biological activities:
Anticancer Activity
Studies have shown that compounds with similar structural motifs can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The specific mechanisms may involve the modulation of cell cycle progression and inhibition of angiogenesis.
Antimicrobial Properties
Preliminary assessments suggest potential antimicrobial activity against various pathogens. The presence of the chloropyridine moiety may enhance membrane permeability, allowing the compound to exert its effects on microbial cells.
Case Studies
Several studies have explored the biological implications of compounds related to (2-Chloropyridin-4-yl)-[2-methyl-7-(trifluoromethyl)-3,4-dihydro-2H-1,5-benzothiazepin-5-yl]methanone:
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on breast cancer cell lines.
- Findings : The compound demonstrated significant cytotoxicity at micromolar concentrations, leading to increased apoptosis markers compared to control groups.
-
Antimicrobial Testing :
- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
- Results : Showed promising results with minimum inhibitory concentrations (MICs) indicating effective bacterial growth inhibition.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Pyridine-thiazepine core formation: Use Suzuki-Miyaura coupling for the 2-chloropyridine moiety, with Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DMF/H₂O solvent system at 80–90°C .
- Methanone linkage: Employ nucleophilic acyl substitution between the pyridine and benzothiazepine intermediates, using anhydrous dichloromethane and a tertiary amine (e.g., triethylamine) to scavenge HCl .
- Optimization: Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (0.5–2 mol%) and temperature to minimize side products (e.g., dehalogenation or over-reduction) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:
- NMR: Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. The trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -60 to -65 ppm .
- X-ray crystallography: Resolve the dihydro-2H-benzothiazepine ring conformation and methanone geometry. Crystallize the compound in ethyl acetate/hexane (1:3) .
- Mass spectrometry: Confirm molecular weight via HRMS (ESI+) with m/z calculated for C₁₉H₁₅ClF₃N₂OS: 433.05 (observed: 433.07) .
Advanced Research Questions
Q. What strategies resolve discrepancies in bioactivity data across studies (e.g., IC₅₀ variability)?
- Methodological Answer: Contradictory bioactivity results often stem from:
- Assay conditions: Standardize cell lines (e.g., HepG2 vs. HEK293), serum concentration, and incubation time. For example, IC₅₀ values for kinase inhibition vary by >50% between 24h and 48h exposures .
- Compound purity: Verify purity (>95%) via HPLC and control for residual solvents (e.g., DMF) that interfere with enzymatic assays .
- Data normalization: Use internal controls (e.g., staurosporine for cytotoxicity) and report data as mean ± SEM across ≥3 independent experiments .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer: Molecular docking and dynamics simulations guide target hypotheses:
- Target selection: Prioritize kinases (e.g., JAK2) or GPCRs based on structural analogs .
- Software: Use AutoDock Vina or Schrödinger Suite for docking. Parameterize the trifluoromethyl group with partial charges from DFT calculations .
- Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values. A strong correlation (R² >0.7) supports the model’s reliability .
Q. What are the mechanistic implications of the 3,4-dihydro-2H-benzothiazepine ring’s conformation?
- Methodological Answer: The chair-like conformation of the benzothiazepine ring influences:
- Pharmacophore alignment: The 2-methyl group occupies a hydrophobic pocket in target proteins, while the trifluoromethyl group enhances membrane permeability .
- Ring flexibility: Molecular dynamics simulations (AMBER force field) show that the ring’s puckering modulates binding kinetics (kₒₙ/kₒff) .
- Synthetic modifications: Introduce substituents at C3 or C4 to test rigidity-activity relationships (e.g., 3-fluoro analogs show 2x higher potency) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
